Cefixime

Übersicht

Beschreibung

Cefixime is an antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth .

Synthesis Analysis

Cefixime’s synthesis involves the formulation of ternary inclusion complexes utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), in conjunction with N-methyl-D-glucaminet (MG) . Another study discusses the synthesis of core-shell magnetic molecularly imprinted polymers (MMIPs) for the adsorption of Cefixime .Molecular Structure Analysis

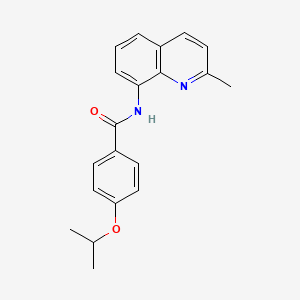

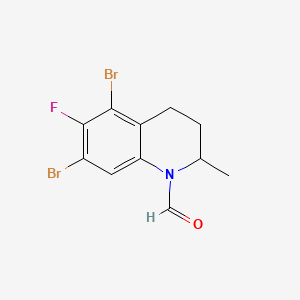

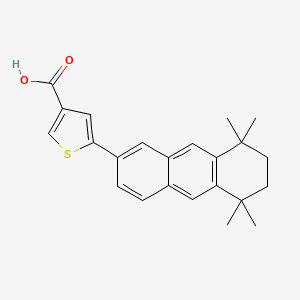

Cefixime has a molecular formula of C16H15N5O7S2 and a molecular weight of 453.45 . Its structure was evaluated through various analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (XRD), and Scanning Electron Microscopy (SEM) .Chemical Reactions Analysis

Cefixime’s chemical reactions have been studied in various contexts. One study developed methods for the determination of Cefixime based on an oxidative coupling reaction with thiamine hydrochloride . Another study used an ion-pair reaction with bromophenol blue for the spectrophotometric determination of Cefixime .Physical And Chemical Properties Analysis

Cefixime has a molecular weight of 453.45 and is soluble in water . It is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Formulation Improvement

Cefixime’s solubility and oral bioavailability have been improved by formulating ternary inclusion complexes . This development was achieved through a mechanochemistry technique, which is known for its “green” credentials . The ternary complexes showed an increase in apparent drug solubility, especially when compared with binary complexes . This approach ensures improved bioavailability, presenting a pioneering method for the oral delivery of Cefixime .

Self-Emulsifying Drug Delivery System

A study aimed to increase the solubility, improve drug release, and intestinal permeability of Cefixime by loading it into a Self-Emulsifying Drug Delivery System (SEDDS) . The study found that the SEDDS formulation exhibited improved long-term thermodynamic and chemical stability when stored at 4 °C .

Treatment of Bacterial Infections

Cefixime, a third-generation antibiotic, is widely used in treating numerous infections caused by Gram-negative and Gram-positive bacteria, such as respiratory and urinary tract infections, acute otitis media, and gonococcal urethritis .

Development of Long-Acting Variants

Research endeavors are aimed at devising strategies to develop a novel, stable, safer, and long-acting Cefixime variant that requires a reduced daily dose while simultaneously amplifying its pharmacokinetic properties .

Photocatalysis

Cefixime degradation has been studied via photocatalysis using Ba-doped BiFeO3 . This method is optimized using the Response Surface Methodology, a statistical method used to optimize procedures like photocatalysis with the least amount of laboratory testing .

Drug Delivery Research

Cefixime’s properties make it an interesting subject for drug delivery research. Its low water solubility and low intestinal permeability, which lead to significantly low bioavailability, present challenges that researchers aim to overcome .

Safety And Hazards

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBVVJOGVLARMR-QSWIMTSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022754 | |

| Record name | Cefixime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefixime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e-01 g/L | |

| Record name | Cefixime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefixime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like all beta-lactam antibiotics, cefixime binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefixime interferes with an autolysin inhibitor. | |

| Record name | Cefixime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Cefixime | |

CAS RN |

79350-37-1 | |

| Record name | Cefixime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79350-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefixime [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079350371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefixime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefixime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFIXIME ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ7BG04GJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefixime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-225 °C, 218 - 225 °C | |

| Record name | Cefixime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefixime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cefixime exert its antibacterial effect?

A1: Cefixime, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located within the bacterial cell wall [, ]. These proteins are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. By binding to PBPs, cefixime disrupts the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell death [].

Q2: What is the chemical formula and molecular weight of cefixime?

A2: Cefixime trihydrate's molecular formula is C16H15N5O7S2 • 3H2O, and its molecular weight is 493.48 g/mol. []

Q3: Are there any spectroscopic techniques used to characterize cefixime?

A3: Yes, various spectroscopic techniques have been employed to characterize cefixime, including FTIR (Fourier-transform infrared spectroscopy), DSC (Differential Scanning Calorimetry), and XRD (X-ray diffraction) [, ]. These techniques provide valuable information about the drug's chemical structure, purity, and physical properties, which are essential for formulation development and quality control.

Q4: Are there specific excipients that enhance cefixime's stability?

A5: Studies have shown that complexation with Captisol (sulfobutylether β-cyclodextrin) and the addition of hypromellose significantly improve cefixime's stability against aqueous-mediated degradation []. This finding highlights the importance of excipient selection in ensuring optimal drug stability.

Q5: What is the bioavailability of cefixime after oral administration?

A6: Cefixime is marketed as an orally active antibiotic, but its bioavailability can be influenced by various factors. Studies in healthy volunteers have shown that its bioavailability can be affected by the formulation and the presence of other drugs [, ].

Q6: How does the co-administration of other drugs impact cefixime's pharmacokinetics?

A7: Research indicates that drugs like nifedipine, omeprazole, rosuvastatin, and clopidogrel can alter the pharmacokinetic parameters of cefixime [, ]. For instance, nifedipine has been shown to increase cefixime absorption in a rat intestinal perfusion model, suggesting potential neural regulation of this interaction []. These interactions highlight the importance of considering potential drug-drug interactions when prescribing cefixime.

Q7: Are there strategies to improve the solubility of cefixime?

A9: Researchers have explored various techniques to enhance cefixime solubility, including solid dispersion technology, hydrotropic solubilization, and the development of liquisolid systems [, , ]. These strategies aim to increase the drug's solubility and dissolution rate, ultimately improving its bioavailability and therapeutic efficacy.

Q8: What are the major mechanisms of resistance to cefixime in Neisseria gonorrhoeae?

A10: The emergence of Neisseria gonorrhoeae strains with reduced susceptibility to cefixime poses a significant threat to gonorrhea treatment. This reduced susceptibility is often linked to mutations in specific genes, including penA, mtrR, porB1b (penB), and ponA [, ].

Q9: What is the significance of the penA mosaic allele in cefixime resistance?

A11: The penA gene encodes PBP2, the primary target of cefixime. The presence of penA mosaic alleles, characterized by specific amino acid substitutions in PBP2, is strongly associated with decreased susceptibility to cefixime and ceftriaxone [, ]. These mutations can alter the binding affinity of cefixime to PBP2, rendering the drug less effective.

Q10: What analytical methods are used to measure cefixime concentrations?

A12: Several analytical methods have been developed and validated for the accurate quantification of cefixime in various matrices, including serum, cerebrospinal fluid, and pharmaceutical formulations [, , ]. High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for cefixime analysis, offering high sensitivity and selectivity [, , ]. Researchers have also developed first-order derivative spectrophotometric methods for simultaneous determination of cefixime in combination with other drugs like linezolid [].

Q11: What are some challenges in the development of analytical methods for cefixime?

A13: One challenge is ensuring the method's stability-indicating capability, meaning it can differentiate cefixime from its degradation products []. This is crucial for accurate drug quantification in stability studies and quality control of pharmaceutical formulations.

Q12: Have there been efforts to improve cefixime delivery to specific sites of infection?

A14: While most research on cefixime focuses on its oral formulation and systemic delivery, some studies explore alternative delivery routes. For instance, cefixime suppositories have been investigated as a potential approach to achieve localized drug delivery and improve patient compliance [].

Q13: Are there in vitro studies investigating the synergistic effects of cefixime with other antibiotics?

A16: Yes, research suggests that cefixime, when combined with azithromycin, exhibits synergistic and additive effects against various respiratory pathogens, including Klebsiella pneumoniae and Haemophilus influenzae []. This highlights the potential of antibiotic combinations in improving treatment efficacy and combating antibiotic resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)